(R)-Ethyl 3-hydroxytetradecanoate

Vue d'ensemble

Description

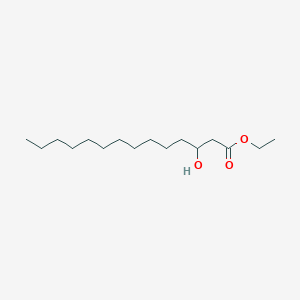

®-Ethyl 3-hydroxytetradecanoate is a chemical compound with the molecular formula C16H32O3. It is a colorless to pale yellow liquid with a special fruity aroma. This compound is primarily used as a component in spices and flavors, and it can be found in products such as food, beverages, and cosmetics to impart a unique aroma .

Méthodes De Préparation

The synthesis of ®-Ethyl 3-hydroxytetradecanoate can be achieved through various methods. One common method involves the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl ester enantiomers. This process utilizes porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium. The reaction conditions, such as the weight ratio of substrate to lipase and the reaction time, are optimized to achieve high enantiomeric excess .

Another method involves the reduction of β-ketoester using a ruthenium catalyst in methanol under high pressure. This method yields ®-Ethyl 3-hydroxytetradecanoate with high purity and efficiency .

Analyse Des Réactions Chimiques

®-Ethyl 3-hydroxytetradecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, ruthenium catalysts, and methanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

®-Ethyl 3-hydroxytetradecanoate has several scientific research applications. It is used as a component in the synthesis of biologically active natural compounds. The compound has been studied for its antioxidant, antielastase, and antiurease activities. It is also a valuable compound in the synthesis of lipid A analogues, which are important in the study of bacterial lipopolysaccharides and their role in septic shock .

Mécanisme D'action

The mechanism of action of ®-Ethyl 3-hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. It plays an intermediate role in fatty acid biosynthesis and can act as an inhibitor of toll-like receptor 4. This inhibition can modulate immune responses and reduce inflammation .

Comparaison Avec Des Composés Similaires

®-Ethyl 3-hydroxytetradecanoate can be compared with similar compounds such as ®-3-hydroxytetradecanoic acid and its methyl ester enantiomers. These compounds share similar chemical structures and properties but differ in their specific applications and biological activities. For example, ®-3-hydroxytetradecanoic acid is a common fatty acid constituent of lipid A and plays a crucial role in the development of septic shock in humans .

Similar Compounds

- ®-3-hydroxytetradecanoic acid

- (S)-3-hydroxytetradecanoic acid

- Methyl ®-3-hydroxytetradecanoate

- Methyl (S)-3-hydroxytetradecanoate

These compounds are valuable in the synthesis of biologically active natural compounds and have been studied for their various biological activities .

Activité Biologique

(R)-Ethyl 3-hydroxytetradecanoate, also known as (R)-3-hydroxytetradecanoic acid, is a fatty acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals, biotechnology, and as a bioactive agent. This article explores the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its long hydrocarbon chain and hydroxyl functional group, which contribute to its amphipathic nature. This property allows it to interact with both hydrophilic and hydrophobic environments, making it a candidate for various biological interactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit inhibitory effects against a range of pathogenic bacteria and fungi. For instance, research indicates that this compound can disrupt bacterial cell membranes, leading to cell lysis and death.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the disruption of lipid bilayers in microbial membranes, which is facilitated by the compound's amphipathic nature. This interaction alters membrane permeability and integrity, ultimately resulting in cell death.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways in various cell types.

- Case Study : A study involving macrophages demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Activity

Emerging research indicates that this compound may possess neuroprotective properties.

- Research Findings : In models of neurodegenerative diseases, this compound has been observed to enhance neuronal survival and function. It appears to exert protective effects against oxidative stress-induced damage in neuronal cells.

Tables of Biological Activity

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Anti-inflammatory | Modulation of cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Potential Applications

- Pharmaceuticals : Due to its antimicrobial and anti-inflammatory properties, this compound could be developed into new therapeutic agents for treating infections and inflammatory conditions.

- Biotechnology : Its ability to modulate biological systems makes it a candidate for use in bioprocessing and as a bioactive ingredient in functional foods.

- Cosmetics : The compound's skin benefits may position it as an ingredient in cosmetic formulations aimed at reducing inflammation and enhancing skin health.

Propriétés

IUPAC Name |

ethyl (3R)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXPLYVCUGEOP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.